N-(3-chlorophenyl)-2-[4-oxo-2-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamide
Description
The compound N-(3-chlorophenyl)-2-[4-oxo-2-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamide features a 1,5-benzothiazepin core (a seven-membered heterocyclic ring containing sulfur and nitrogen) fused with a benzene ring. Key substituents include a 3-chlorophenyl group (electron-withdrawing) and a 3,4,5-trimethoxyphenyl moiety (electron-donating). The compound’s complexity aligns with methodologies described in crystallography (e.g., SHELX programs for structural determination) and synthetic routes for acetamide derivatives .
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[4-oxo-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-5-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25ClN2O5S/c1-32-20-11-16(12-21(33-2)26(20)34-3)23-14-25(31)29(19-9-4-5-10-22(19)35-23)15-24(30)28-18-8-6-7-17(27)13-18/h4-13,23H,14-15H2,1-3H3,(H,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXLHALTYWKRJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2CC(=O)N(C3=CC=CC=C3S2)CC(=O)NC4=CC(=CC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25ClN2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-[4-oxo-2-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamide typically involves multi-step organic reactions. The starting materials often include 3-chlorophenylamine, 3,4,5-trimethoxybenzaldehyde, and other reagents necessary for forming the thiazepine ring and acetamide group. Common reaction conditions may involve the use of solvents like ethanol or methanol, catalysts such as acids or bases, and controlled temperatures.
Industrial Production Methods
Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chlorophenyl Group
The 3-chlorophenyl moiety is a reactive site for nucleophilic aromatic substitution (SNAr), particularly under basic or catalytic conditions:
The electron-withdrawing effect of the adjacent acetamide group enhances the electrophilicity of the chlorine-bearing carbon, facilitating substitution.
Oxidation and Reduction of the Benzothiazepine Core
The benzothiazepine ring undergoes redox transformations depending on reaction conditions:
Oxidation
-
Position : 4-oxo group and sulfur atom
-
Reagents : KMnO₄ (acidic), H₂O₂
-
Products : Sulfoxide/sulfone derivatives or hydroxylated benzothiazepine
Reduction
-
Reagents : NaBH₄, LiAlH₄
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Products : Secondary alcohol at C4 (via ketone reduction) or saturated thiazepine ring
Hydrolysis of the Acetamide Group
The acetamide linker is susceptible to both acidic and basic hydrolysis:
| Conditions | Reaction Outcome |
|---|---|
| 6M HCl, reflux | Cleavage to carboxylic acid and 3-chloroaniline |
| NaOH (aq.), 80°C | Formation of sodium carboxylate and free amine |
Kinetic studies on analogous compounds show hydrolysis rates depend on steric hindrance from the benzothiazepine ring.
Electrophilic Aromatic Substitution (EAS)
The trimethoxyphenyl group directs electrophiles to specific positions:
| Electrophile | Position | Product | Notes |
|---|---|---|---|
| NO₂⁺ (nitration) | Para to methoxy groups | Nitro-substituted derivative | Requires HNO₃/H₂SO₄ |
| Br₂ (FeBr₃) | Ortho to methoxy | Brominated analog | Limited by steric bulk |
Methoxy groups activate the ring but steric hindrance from the benzothiazepine system reduces reaction rates compared to simpler trimethoxybenzenes .
Cyclization Reactions
Under dehydrating conditions, the compound may form fused heterocycles:
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With POCl₃ : Intramolecular cyclization yields pyrido-benzothiazepine derivatives
-
Under microwave irradiation : Forms six-membered lactams via amide bond rearrangement
Stability Under Physiological Conditions
Studies on structurally related benzothiazepines reveal:
Comparative Reactivity Table
Key differences between this compound and analogs:
Scientific Research Applications
Anticancer Activity
Recent studies have shown that compounds similar to N-(3-chlorophenyl)-2-[4-oxo-2-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamide exhibit promising anticancer properties. The compound's structure suggests that it may interact with specific molecular targets involved in cancer progression. For instance, derivatives of benzothiazepine have demonstrated effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicates that benzothiazepine derivatives possess significant antibacterial and antifungal activities. The presence of the 3-chlorophenyl and trimethoxyphenyl groups enhances the compound's interaction with microbial targets . In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.
Biochemical Mechanisms
Understanding the biochemical mechanisms underlying the actions of this compound is crucial for its application in drug development:
Enzyme Inhibition
The compound may act as an enzyme inhibitor. Preliminary studies suggest that it could inhibit specific enzymes involved in cancer metabolism or microbial growth pathways. The structural features of the compound allow for potential binding to active sites of these enzymes .
Interaction with Nucleic Acids
Given its structural complexity, there is potential for this compound to interact with nucleic acids. Such interactions could lead to alterations in gene expression or DNA replication processes relevant to cancer treatment .
Research Findings and Case Studies
To provide a comprehensive overview of the compound's applications:
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-[4-oxo-2-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various physiological responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Modifications
Benzothiazepin vs. Benzothiophene Derivatives
The target compound’s 1,5-benzothiazepin core distinguishes it from analogs like N-(3-cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)acetamide derivatives (), which feature a benzothiophene (five-membered sulfur-containing ring fused to benzene). For instance, benzothiazepins are known to modulate calcium channels and exhibit anticonvulsant activity, though the target compound’s specific activity remains uncharacterized .
Substituent Analysis
3-Chlorophenyl vs. Cyano/Aryl Groups
- 3-Chlorophenyl Group: The chloro substituent in the target compound may improve lipophilicity and membrane permeability compared to the 3-cyano group in ’s derivatives. Cyano groups are polar and could reduce bioavailability, whereas chloro substituents balance hydrophobicity and electronic effects .
- 3,4,5-Trimethoxyphenyl Group: This moiety is prevalent in microtubule-targeting agents (e.g., combretastatin analogs in ).
Comparative Substituent Effects (Table 1)
Biological Activity
N-(3-chlorophenyl)-2-[4-oxo-2-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamide is a complex organic compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzothiazepine core substituted with a chlorophenyl group and a trimethoxyphenyl moiety. Its molecular formula is C21H22ClN3O3S, and it has a molecular weight of approximately 431.93 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C21H22ClN3O3S |
| Molecular Weight | 431.93 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Antimicrobial Activity : Research indicates that derivatives of benzothiazepine compounds exhibit significant antimicrobial properties. The presence of the chlorophenyl group enhances the lipophilicity of the molecule, potentially improving cell membrane penetration and activity against bacterial strains .
- Anticancer Potential : The compound's structure suggests potential anticancer activity through the inhibition of specific enzymes involved in cancer cell proliferation. Studies have shown that similar compounds can induce apoptosis in cancer cells by activating caspase pathways and inhibiting NF-kB signaling .
- Neuroprotective Effects : Some derivatives have been studied for their neuroprotective effects in models of neurodegenerative diseases. The mechanism may involve the modulation of neurotransmitter levels and reduction of oxidative stress .
Biological Activity Data
A summary of biological activities observed in various studies is presented below:
| Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Neuroprotective | Reduction in oxidative stress |
Case Studies
- Antimicrobial Activity : A study published in 2015 demonstrated that derivatives similar to this compound showed potent antibacterial activity against various strains including Staphylococcus aureus and Escherichia coli .
- Anticancer Studies : Another investigation assessed the anticancer efficacy of related compounds on HeLa cells (cervical cancer) and reported an IC50 value of 0.126 μM for one derivative, indicating strong potential for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
